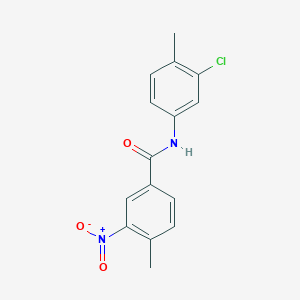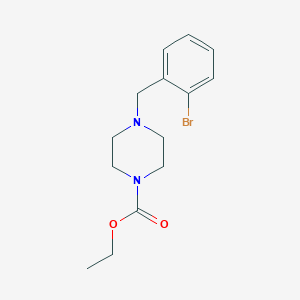
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile (FPAN) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPAN is a nitrile derivative of 4-fluorostyrene and phenylsulfonylacetonitrile, and it has been synthesized by various methods.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to modulate the expression of various genes involved in cancer progression, such as the genes encoding matrix metalloproteinases and vascular endothelial growth factor. Furthermore, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to increase the sensitivity of cancer cells to chemotherapy drugs.
实验室实验的优点和局限性
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is also stable under various conditions, which makes it suitable for storage and transportation. However, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has some limitations for lab experiments. It is highly toxic and should be handled with care. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile also has low solubility in water, which can limit its use in certain experiments.
未来方向
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has great potential for further research and development. Some future directions for 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile research include:
1. Optimization of the synthesis method to improve the yield and purity of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile.
2. Investigation of the mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in cancer cells.
3. Evaluation of the efficacy of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in animal models of cancer.
4. Development of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile derivatives with improved pharmacokinetic properties.
5. Investigation of the potential of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile for the treatment of other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile is a chemical compound with potential therapeutic applications in cancer research. It has been synthesized by various methods and has been found to inhibit the growth and metastasis of cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile and to evaluate its efficacy in animal models of cancer.
合成方法
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized by the reaction of 4-fluorostyrene and phenylsulfonylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The yield of 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
科学研究应用
3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUKMOYVURBSH-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)


![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)